molecular formula C17H21NO3S B2868408 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide CAS No. 1421496-80-1

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2868408
CAS No.: 1421496-80-1
M. Wt: 319.42
InChI Key: BSHLTTMOZGLDPK-UHFFFAOYSA-N
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Description

“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” is an organic compound that features a furan ring, a methoxyethyl group, and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Methoxyethyl Group: This step might involve the alkylation of a suitable precursor with 2-methoxyethyl halide under basic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Formation of the Propanamide Backbone: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction of the amide group could produce the corresponding amine.

Scientific Research Applications

“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” could have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration as a candidate for drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-3-(phenylthio)propanamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylsulfonyl)propanamide

Uniqueness

“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the furan ring, methoxyethyl group, and phenylthio group can influence its reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-20-11-9-18(13-15-7-10-21-14-15)17(19)8-12-22-16-5-3-2-4-6-16/h2-7,10,14H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLTTMOZGLDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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